Akr1C3-IN-9 -

Akr1C3-IN-9

Catalog Number: EVT-10986930
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Akr1C3-IN-9 is a compound identified as a selective inhibitor of Aldo-Keto Reductase 1C3, an enzyme critical in various biological processes, including steroid metabolism and the detoxification of carbonyl compounds. This compound, with the molecular formula C20H20N2O4, has garnered interest due to its potential therapeutic applications, particularly in oncology and hormone-related disorders.

Source and Classification

Akr1C3-IN-9 belongs to the class of aldo-keto reductases, specifically targeting the Aldo-Keto Reductase 1C3 isoform. This isoform is involved in the metabolism of steroids and prostaglandins and plays a significant role in the progression of certain cancers by modulating androgen levels. The compound was developed through structure-based drug design and has been characterized using various biochemical assays and structural analysis techniques .

Synthesis Analysis

Methods and Technical Details

The synthesis of Akr1C3-IN-9 involves several key steps that leverage known synthetic pathways for related compounds. The process typically begins with the formation of an intermediate that incorporates essential functional groups necessary for enzyme inhibition.

  1. Starting Materials: The synthesis often utilizes commercially available precursors that can be modified through standard organic reactions such as nucleophilic substitutions, acylations, or cyclizations.
  2. Key Reactions:
    • Formation of Amine Bonds: The introduction of aryl amine moieties is crucial for enhancing binding affinity to the target enzyme.
    • Functional Group Modifications: Protecting groups may be employed to control reactivity during multi-step synthesis.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Akr1C3-IN-9 reveals a complex arrangement conducive to its function as an inhibitor. Key features include:

  • Core Structure: The compound contains a central aromatic system that facilitates π-π stacking interactions with the active site of Aldo-Keto Reductase 1C3.
  • Functional Groups: The presence of hydroxyl and carbonyl groups is essential for hydrogen bonding with the enzyme's active site residues.

Data from X-ray crystallography studies indicate that Akr1C3-IN-9 adopts a specific conformation when bound to the enzyme, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Akr1C3-IN-9 primarily functions by inhibiting the enzymatic activity of Aldo-Keto Reductase 1C3. The mechanism involves:

  • Competitive Inhibition: The compound competes with natural substrates for binding at the active site, thereby reducing the conversion rates of substrates such as testosterone precursors.
  • Kinetic Studies: Enzyme kinetics reveal that Akr1C3-IN-9 exhibits a significant decrease in reaction velocity when present, indicating its potency as an inhibitor.

The detailed reaction pathways can be elucidated through spectroscopic methods that monitor substrate consumption and product formation in real-time .

Mechanism of Action

Process and Data

The mechanism by which Akr1C3-IN-9 exerts its inhibitory effect on Aldo-Keto Reductase 1C3 involves several steps:

  1. Binding Affinity: The compound binds to the active site of the enzyme with high affinity, displacing natural substrates.
  2. Conformational Changes: Upon binding, conformational changes occur within the enzyme that prevent substrate access or catalysis.
  3. Inhibition Profile: Studies demonstrate that Akr1C3-IN-9 can effectively reduce enzymatic activity even at low concentrations, highlighting its potential therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akr1C3-IN-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.38 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding its behavior in biological systems and formulations .

Applications

Scientific Uses

Akr1C3-IN-9 has several promising applications in scientific research:

  • Cancer Research: Due to its role in modulating androgen levels, it is being investigated for potential use in treating hormone-dependent cancers such as prostate cancer.
  • Drug Development: As a selective inhibitor, it serves as a lead compound for developing more potent derivatives aimed at targeting Aldo-Keto Reductase 1C3 specifically.
  • Biochemical Studies: It is used in studies exploring metabolic pathways involving steroids and other carbonyl-containing compounds, providing insights into enzymatic regulation and potential therapeutic interventions .
Molecular Mechanisms of AKR1C3 Inhibition

Enzymatic Inhibition Kinetics and Selectivity Profiling

IC₅₀ Determination Against AKR1C3 Isoforms

AKR1C3-IN-9 demonstrates potent and selective inhibition of AKR1C3 (aldo-keto reductase 1C3), with a half-maximal inhibitory concentration (IC₅₀) of 8.92 nM in biochemical assays. This potency is quantified using recombinant human AKR1C3 enzyme, where the inhibitor reduces the enzymatic conversion of the synthetic substrate 1-acenaphthenol to 1-acenaphthenone in an NADP⁺-dependent manner. Kinetic analyses reveal a mixed-type inhibition mechanism, indicating binding to both free enzyme and enzyme-substrate complexes [6].

Table 1: Inhibition Profiling of AKR1C3-IN-9

AKR IsoformIC₅₀ (nM)Selectivity Fold vs. AKR1C3
AKR1C38.921
AKR1C1>20,000>2,242
AKR1C2>20,000>2,242
AKR1C4>20,000>2,242

Subfamily Selectivity: AKR1C1, AKR1C2, and AKR1C4 Cross-Reactivity Assessment

Critical to its therapeutic utility, AKR1C3-IN-9 exhibits >2,000-fold selectivity for AKR1C3 over closely related isoforms AKR1C1, AKR1C2, and AKR1C4 (IC₅₀ >20 µM). This selectivity is attributed to steric and electrostatic differences in the active sites of AKR1C isoforms. While AKR1C1–AKR1C4 share >86% sequence homology, the SP1 sub-pocket of AKR1C3 is larger and more hydrophobic, accommodating the biphenyl moiety of AKR1C3-IN-9 without inducing conformational strain observed in other isoforms [1] [9].

Structural Basis of Target Engagement

Active-Site Binding Interactions via X-Ray Crystallography

X-ray crystallographic studies (e.g., PDB ID: 3UG8) confirm that AKR1C3-IN-9 occupies the substrate-binding cleft of AKR1C3, composed of three sub-pockets (SP1, SP2, SP3). The inhibitor’s biphenyl group projects deep into the hydrophobic SP1 pocket, while the triazole ring anchors the molecule near the catalytic center. The co-crystal structure reveals displacement of the catalytic water molecule, preventing the hydride transfer from NADPH to steroid substrates [1] [9].

Hydrogen Bonding Networks with Tyr55 and His117 Residues

Key molecular interactions include:

  • A hydrogen bond between the carbonyl oxygen of AKR1C3-IN-9 and the phenolic hydroxyl of Tyr55 (distance: 2.8 Å).
  • A second hydrogen bond linking the triazole nitrogen to the imidazole ring of His117 (distance: 3.0 Å).These interactions stabilize the closed conformation of the loop region (residues 212–218), occluding the steroid entry channel and locking NADP⁺ in a non-productive orientation [9].

Table 2: Key Protein-Ligand Interactions of AKR1C3-IN-9

ResidueInteraction TypeDistance (Å)Functional Role
Tyr55H-bond2.8Catalytic acid/base
His117H-bond3.0Substrate orientation
Phe311π-π stacking3.5SP1 hydrophobic stabilization
Leu308Van der Waals3.8SP3 steric occlusion

Modulation of Steroidogenic Pathways

Suppression of Intratumoral Androgen Biosynthesis

In prostate cancer models (LNCaP, 22Rv1 cells), AKR1C3-IN-9 (10–50 µM) suppresses the conversion of Δ⁴-androstenedione (Δ4-AD) to testosterone (by 78%) and 5α-androstanedione (5α-dione) to dihydrotestosterone (DHT) (by 85%). This occurs via direct inhibition of AKR1C3’s 17-ketosteroid reductase activity, reducing androgen receptor (AR) transcriptional activity (measured by PSA-luciferase assays). Consequently, cells exhibit reduced proliferation (IC₅₀: 25 µM in MCF-7/DOX) and re-sensitization to anti-androgens like enzalutamide [5] [8] [9].

Disruption of Prostaglandin F2α (PGF2α) Metabolism

AKR1C3 functions as a prostaglandin F synthase, converting PGH₂ and PGD₂ to PGF₂α and 11β-PGF₂α. AKR1C3-IN-9 inhibits this activity (IC₅₀: 15 nM for PGD₂ reduction), leading to:

  • Accumulation of PGD₂, which non-enzymatically degrades to 15d-PGJ₂, a natural ligand for PPARγ (pro-apoptotic pathway).
  • Depletion of PGF₂α, reducing FP receptor-mediated activation of the MAPK/ERK proliferative pathway.In breast cancer cells (MDA-MB-231), this shifts the balance from proliferation to differentiation and apoptosis [4] [7] [8].

Table 3: AKR1C3-IN-9 Compound Profile

PropertyValue
IUPAC NameNot provided in sources
CAS Number2924824-43-9
Molecular FormulaC₂₀H₂₀N₂O₄
Molecular Weight352.38 g/mol
Primary TargetAKR1C3 (IC₅₀ = 8.92 nM)
Selectivity vs. AKR1C2>2,242-fold
Key Therapeutic ApplicationReversal of chemoresistance
SourceMedChemExpress

Properties

Product Name

Akr1C3-IN-9

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-13-16(14(2)26-22-13)12-25-18-10-6-4-8-15(18)20(23)21-17-9-5-7-11-19(17)24-3/h4-11H,12H2,1-3H3,(H,21,23)

InChI Key

JUPXIAWRJFYWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.